Allyl 1,1,2,2-tetrafluoroethyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1,1,2,2-tetrafluoroethoxy)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F4O/c1-2-3-10-5(8,9)4(6)7/h2,4H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDFWYZVBJYVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162186 | |
| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428-33-7 | |
| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,2-Tetrafluoroethyl allyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001428337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,1,2,2-tetrafluoroethoxy)propene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.407 | |
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| Record name | 1,1,2,2-TETRAFLUOROETHYL ALLYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4G8RBU4W9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Reactivity and Transformation Pathways of Allyl 1,1,2,2 Tetrafluoroethyl Ether
Radical-Initiated Reactions
The reactivity of Allyl 1,1,2,2-tetrafluoroethyl ether in radical-initiated reactions is anticipated to be dominated by the presence of the carbon-carbon double bond and the allylic C-H bonds. These sites are typically more susceptible to radical attack than the C-H bonds within the fluorinated ethyl group or the ether linkage.
Kinetics and Mechanisms of Hydroxyl Radical (OH) Reactions
Specific kinetic data and detailed mechanistic studies for the reaction of hydroxyl radicals (OH) with this compound have not been reported in the reviewed literature. However, the reaction is expected to proceed primarily through two pathways:
OH addition to the double bond: This is a common reaction pathway for unsaturated compounds, leading to the formation of a radical adduct.
Hydrogen abstraction from the allylic position: The C-H bonds on the carbon adjacent to the double bond are weakened and susceptible to abstraction by OH radicals.
The tropospheric degradation of hydrofluoroethers (HFEs) is primarily initiated by reaction with OH radicals. For saturated HFEs, the reactivity is dependent on the C-H bonds available for hydrogen abstraction. In contrast, for an unsaturated HFE like this compound, the reaction with the double bond is expected to be a significant, if not dominant, reaction pathway.
Chlorine Atom (Cl) Initiated Reactions and Product Analysis
There are no specific studies on the chlorine atom (Cl) initiated reactions of this compound or the corresponding product analysis in the reviewed scientific literature.
In general, the reaction of chlorine atoms with organic molecules can proceed via addition to double bonds or hydrogen abstraction. For hydrofluoroethers, the presence of the ether oxygen can influence the reactivity of adjacent C-H bonds. Studies on saturated hydrofluoroethers have shown that the rate of reaction with Cl atoms is influenced by the molecular structure. acs.org While the degradation of HFEs in the atmosphere is predominantly through reaction with OH radicals, reactions with chlorine atoms can also be a contributing factor. acs.org
For this compound, the reaction with chlorine atoms would likely involve addition to the C=C double bond and abstraction of the allylic hydrogens, in competition with abstraction from the C-H bonds of the tetrafluoroethyl group. Without experimental data, the branching ratios of these pathways are unknown.
Temperature and Pressure Dependence of Rate Coefficients
No experimental data on the temperature or pressure dependence of the rate coefficients for the reaction of this compound with any radical species were found in the reviewed literature.
For reactions of OH radicals and Cl atoms with other organic compounds, the rate coefficients are often temperature-dependent, typically described by the Arrhenius equation. The pressure dependence of the rate coefficients for reactions of small radicals with molecules is often negligible at atmospheric pressure, but can become important for association reactions at low pressures.
Polymerization and Copolymerization Studies
The allyl group in this compound suggests its potential use as a monomer in polymerization reactions. The fluorinated moiety would be expected to impart unique properties to the resulting polymer, such as low surface energy, thermal stability, and chemical resistance.
Homopolymerization Mechanisms of this compound
Specific studies on the homopolymerization of this compound are not available in the reviewed scientific literature.
In general, the free-radical polymerization of allyl monomers is known to be challenging due to degradative chain transfer. The abstraction of a hydrogen atom from the allylic position leads to the formation of a resonance-stabilized allylic radical, which is generally less reactive towards propagation than the initial radical and can act as a terminator or a slow-propagating species. This often results in polymers with low molecular weights.
The expected mechanism for the free-radical homopolymerization would follow the standard steps:
Initiation: A radical initiator decomposes to form primary radicals, which then add to the double bond of the monomer to create an initiated monomer radical.
Propagation: The initiated monomer radical adds to another monomer molecule, and this process repeats to grow the polymer chain.
Chain Transfer: A radical from a growing polymer chain abstracts an allylic hydrogen from a monomer molecule, terminating the growth of that chain and creating a new, less reactive allylic radical.
Termination: Two growing polymer chains combine or disproportionate to terminate the polymerization process.
Controlled Radical Polymerization Techniques
There is no information available in the reviewed literature on the application of controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), to this compound.
In principle, CRP techniques could offer a pathway to overcome the challenges associated with the free-radical polymerization of allyl monomers, potentially leading to polymers with controlled molecular weights and lower dispersity. ATRP, for instance, has been successfully applied to the polymerization of other functional monomers. cmu.edu The success of such a polymerization would depend on the careful selection of the initiator, catalyst, and reaction conditions to favor propagation over chain transfer. The fluorine atoms on the ether side-chain could also influence the polymerization behavior.
Post-Polymerization Functionalization via Pendant Allyl Groups
Polymers synthesized with monomers containing allyl groups, such as this compound, possess pendant allyl functionalities that are amenable to a variety of post-polymerization modifications. These modifications allow for the introduction of diverse chemical groups, tailoring the polymer's properties for specific applications. nih.gov Highly efficient and selective reactions are crucial for such functionalizations to prevent the formation of complex mixtures or defects in the polymer backbone. rsc.org
One of the most common and efficient methods for functionalizing pendant allyl groups is the thiol-ene reaction . nih.govwikipedia.org This "click" chemistry reaction involves the addition of a thiol compound across the allyl double bond, typically initiated by light or a radical initiator. wikipedia.orgnih.gov The reaction is known for its high yield, stereoselectivity, and rapid rate under ambient conditions. wikipedia.org For instance, polymers with pendant allyl groups can be functionalized by reacting them with thiols containing various functional moieties, such as hydroxyl or carboxyl groups, to alter the polymer's hydrophilicity or to provide sites for further conjugation. nih.gov
The thiol-ene reaction on polymers with pendant allyl groups can be performed to introduce a wide range of functionalities. nih.gov The process is generally radical-mediated and can be initiated by light, allowing for spatial control over the modification. nih.gov
| Modification Reaction | Reagents | Introduced Functionality | Reference |
| Thiol-ene Click Reaction | 2-Mercaptoethanol | Hydroxyl Group | nih.gov |
| Epoxidation | 3-Chloroperoxybenzoic acid | Epoxide Group | nih.gov |
| Bromination | Bromine | Bromine Atoms | nih.gov |
This table illustrates common post-polymerization functionalization reactions for polymers with pendant allyl groups.
Another approach to functionalizing pendant allyl groups is through allylation reactions. For example, a Barbier-type allylation using indium(0) powder can introduce allylic alcohol functionality, which in turn provides orthogonal pendants—a secondary alcohol and a terminal alkene—for further modifications like esterification and thiol-ene reactions. acs.org
Isomerization of Allyl Groups During Polymerization
During the radical polymerization of allyl monomers, the isomerization of the allyl group can occur. This process can compete with the desired polymerization reaction and affect the final polymer structure and properties. The isomerization can be catalyzed by various factors, including the reaction temperature. nih.gov For instance, in the synthesis of poly(allyl glycidyl (B131873) ether-co-lactide), the process was carried out at a relatively low temperature (105 °C) to minimize the isomerization of the unsaturated bonds on the poly(allyl glycidyl ether) component. nih.gov
The mechanism of allyl group isomerization can involve the formation of allylic radicals. acs.org These radicals can exist in different resonance forms, and their interconversion can lead to the migration of the double bond. The presence of transition metal catalysts can also promote the isomerization of allyl ethers. organic-chemistry.org For example, a cobalt(II) (salen) complex can catalyze the Z-selective oxidative isomerization of allyl ethers. organic-chemistry.org
Acid-Catalyzed Cleavage Reactions
Mechanistic Investigations (SN1, SN2, E1 Pathways)
Ethers, including this compound, can undergo cleavage of the C-O bond when treated with strong acids, such as HBr and HI. pressbooks.pubwikipedia.org The specific mechanism of this cleavage—SN1, SN2, or E1—is largely determined by the structure of the groups attached to the ether oxygen. wikipedia.orgjove.com
SN1 Mechanism: Ethers containing a tertiary, benzylic, or allylic group are prone to cleavage via an SN1 mechanism. pressbooks.publibretexts.org This is because these groups can form relatively stable carbocation intermediates. jove.com The reaction is initiated by the protonation of the ether oxygen by the strong acid, which creates a good leaving group. libretexts.org Subsequent departure of the leaving group generates a carbocation, which is then attacked by the halide nucleophile. jove.com Given that this compound possesses an allyl group, the SN1 pathway is a plausible mechanism for its acid-catalyzed cleavage. libretexts.org
SN2 Mechanism: When the ether has only primary or secondary alkyl groups, the cleavage typically proceeds through an SN2 mechanism. pressbooks.pubmasterorganicchemistry.com In this concerted process, the nucleophile attacks the less sterically hindered carbon atom at the same time as the protonated oxygen-carbon bond breaks. libretexts.org
E1 Mechanism: In some cases, particularly with ethers that can form stable carbocations and when a non-nucleophilic acid like trifluoroacetic acid is used, an E1 elimination reaction can occur. pressbooks.publibretexts.org This pathway leads to the formation of an alkene. libretexts.org
The choice between SN1 and SN2 mechanisms in ether cleavage is influenced by the stability of the potential carbocation intermediate. stackexchange.com
Influence of Allylic and Tetrafluoroethyl Moieties on Cleavage
The presence of both an allylic group and a tetrafluoroethyl group in this compound will significantly influence the acid-catalyzed cleavage reaction.
The allylic group , as mentioned, promotes an SN1-type cleavage due to its ability to stabilize the resulting carbocation through resonance. jove.comlibretexts.org This would favor the cleavage of the allyl-oxygen bond.
Conversely, the 1,1,2,2-tetrafluoroethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. Electron-withdrawing groups destabilize adjacent carbocations, making an SN1 reaction at the tetrafluoroethyl-carbon less likely. pearson.com The electron-withdrawing nature of this group would also disfavor an SN2 attack at the α-carbon of the tetrafluoroethyl moiety. The cleavage of thioethers formed from alkenes with electron-withdrawing groups, such as vinyl sulfones, has been shown to be more susceptible to radical-mediated cleavage due to the electronic effects of these groups. rsc.org While this is a different reaction type, it highlights the electronic influence of such groups.
Therefore, in the acid-catalyzed cleavage of this compound, the cleavage is most likely to occur at the allyl-oxygen bond via an SN1 mechanism, leading to the formation of an allyl halide and 1,1,2,2-tetrafluoroethanol.
Sigmatropic Rearrangements
Claisen Rearrangement Potential of Allyl Ethers
The Claisen rearrangement is a powerful libretexts.orglibretexts.org-sigmatropic rearrangement that is characteristic of allyl vinyl ethers and allyl aryl ethers. organic-chemistry.orglibretexts.orgwikipedia.org This thermally induced, intramolecular reaction results in the formation of a new carbon-carbon bond. byjus.com The classic Claisen rearrangement of an allyl vinyl ether leads to a γ,δ-unsaturated carbonyl compound, while the rearrangement of an allyl aryl ether produces an o-allylphenol. libretexts.orgorganic-chemistry.org
The reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.orglibretexts.org For this compound, to undergo a classic Claisen rearrangement, it would first need to be converted into an allyl vinyl ether. The structure of this compound itself does not fit the typical substrate for a Claisen rearrangement as it is an allyl alkyl ether, not an allyl vinyl or allyl aryl ether.
Catalytic Approaches for Rearrangement Reactions
The rearrangement of allyl ethers represents a significant transformation in organic synthesis, leading to the formation of valuable propenyl ethers. In the case of this compound, which possesses a fluorinated alkyl chain, catalytic methods are employed to facilitate its isomerization. These approaches primarily involve the use of transition metal catalysts, with ruthenium complexes demonstrating notable efficacy.
Research into the catalytic isomerization of perfluoroalkyl allyl ethers, a class of compounds that includes this compound, has highlighted the utility of specific ruthenium(II) complexes. These reactions are often conducted under solvent-free conditions, which presents an advantage in terms of environmental impact and process efficiency.
Detailed research findings have identified two particularly effective ruthenium(II) catalysts for this transformation:
[RuClH(CO)(PPh₃)₃] : A ruthenium-hydride complex.
CatMETium_RF3™ : A second-generation Grubbs-type catalyst with the chemical name dichloro1,3-bis-(2,4,6-trimethylphenyl)-4,5-dimethylimidazol-2-ylidene(PCy₃)ruthenium(II).
Studies have systematically investigated various reaction parameters to optimize the isomerization process. These parameters include the concentration of the catalyst, the addition of a basic co-catalyst, and the influence of photoirradiation. The presence of a base, such as tributylamine (B1682462) (Bu₃N), has been shown to be beneficial for the catalytic activity of both ruthenium complexes. While CatMETium_RF3™ generally exhibits higher activity, the performance of [RuClH(CO)(PPh₃)₃] can be significantly enhanced through the use of UV irradiation. This enhancement is particularly pronounced when compared to reactions carried out in the absence of light, simulating conditions in an industrial autoclave.
The successful isomerization of these fluorinated allyl ethers yields the corresponding perfluoroalkyl propen-1-yl ethers. These products are valuable intermediates for further chemical synthesis, including photoinitiated cationic polymerization to produce fluorinated polymers.
Below is a data table summarizing the catalytic systems and conditions for the isomerization of perfluoroalkyl allyl ethers, which are representative of the rearrangement of this compound.
Table 1: Catalytic Systems for the Isomerization of Perfluoroalkyl Allyl Ethers
| Catalyst | Co-catalyst/Additive | Reaction Conditions | Outcome | Reference |
|---|---|---|---|---|
| [RuClH(CO)(PPh₃)₃] | Tributylamine (Bu₃N) | Solvent-free, dark | Moderate conversion | researchgate.net |
| [RuClH(CO)(PPh₃)₃] | Tributylamine (Bu₃N) | Solvent-free, sunlight | Improved conversion | researchgate.net |
| [RuClH(CO)(PPh₃)₃] | Tributylamine (Bu₃N) | Solvent-free, UV irradiation | Significant improvement in conversion (up to 60% higher than in dark) | researchgate.net |
| CatMETium_RF3™ | Tributylamine (Bu₃N) | Solvent-free | High activity and conversion | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. For Allyl 1,1,2,2-tetrafluoroethyl ether, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁷O NMR spectroscopy provides a comprehensive picture of its atomic connectivity and environment.
The ¹H NMR spectrum of this compound is expected to reveal three distinct sets of proton signals corresponding to the allyl group. The vinylic protons (=CH- and =CH₂) and the methylene (B1212753) protons adjacent to the ether oxygen (-OCH₂-) will each exhibit characteristic chemical shifts and coupling patterns.
The proton environments are as follows:
-OCH₂- : The two protons of the methylene group attached to the ether oxygen are expected to appear as a doublet.
=CH- : The single proton on the internal carbon of the double bond will present as a multiplet due to coupling with the adjacent terminal vinyl protons and the methylene protons.
=CH₂ : The two terminal vinyl protons are diastereotopic and will likely appear as two separate multiplets.
A ¹H NMR spectrum for this compound is available from Sigma-Aldrich Co. LLC. nih.gov
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| -OCH₂- | ~ 4.0 - 4.2 | d |
| =CH- | ~ 5.8 - 6.0 | m |
| =CH₂ (cis) | ~ 5.2 - 5.3 | m |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. This compound has five distinct carbon atoms, which should result in five signals in the ¹³C NMR spectrum. The chemical shifts are influenced by the electronegativity of the neighboring atoms, particularly the oxygen and fluorine atoms.
The expected carbon environments are:
-OCH₂- : The carbon of the methylene group bonded to the ether oxygen.
=CH- : The internal sp² hybridized carbon of the allyl group.
=CH₂ : The terminal sp² hybridized carbon of the allyl group.
-CF₂-O- : The carbon atom bonded to two fluorine atoms and the ether oxygen.
-CF₂H : The terminal carbon atom of the tetrafluoroethyl group.
A ¹³C NMR spectrum for this compound is available from Wiley-VCH GmbH. nih.gov
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| -OCH₂- | ~ 70 - 75 |
| =CH- | ~ 130 - 135 |
| =CH₂ | ~ 118 - 122 |
| -CF₂-O- | ~ 115 - 125 (triplet due to C-F coupling) |
Note: Predicted values are based on typical chemical shifts for similar structural motifs and are subject to coupling with fluorine.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. In this compound, there are two distinct fluorine environments in the tetrafluoroethyl group: -CF₂-O- and -CF₂H. This will lead to two separate signals in the ¹⁹F NMR spectrum. The coupling between these non-equivalent fluorine nuclei will result in complex splitting patterns, providing valuable structural information. The fluorine atoms on the same carbon atom are equivalent, while those on adjacent carbons will show geminal and vicinal coupling.
¹⁷O NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can provide direct information about the electronic environment of the ether oxygen atom. nih.gov A single resonance is expected for the ether linkage in this compound. The chemical shift of this signal would be influenced by the electron-withdrawing effects of the adjacent allyl and tetrafluoroethyl groups.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe the vibrational modes of a molecule.
The IR and Raman spectra of this compound will be characterized by absorption bands corresponding to the vibrations of its functional groups. Key expected vibrational modes include:
C-H stretching : The allyl group will show characteristic sp² C-H stretching vibrations above 3000 cm⁻¹ and sp³ C-H stretching of the methylene group just below 3000 cm⁻¹.
C=C stretching : A band in the region of 1640-1650 cm⁻¹ is expected for the stretching of the carbon-carbon double bond in the allyl group.
C-O-C stretching : Strong asymmetric and symmetric stretching vibrations of the ether linkage are anticipated in the fingerprint region, typically around 1100-1200 cm⁻¹.
C-F stretching : Strong absorption bands in the region of 1000-1300 cm⁻¹ are characteristic of C-F bonds. The presence of multiple fluorine atoms will likely result in a series of intense bands in this region.
=C-H bending : Out-of-plane bending (wagging) vibrations of the vinyl C-H bonds will appear in the 900-1000 cm⁻¹ region.
Table 3: Predicted IR and Raman Active Vibrational Modes for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| =C-H stretch | 3050 - 3150 | Medium |
| C-H stretch (CH₂) | 2850 - 3000 | Medium |
| C=C stretch | 1640 - 1650 | Medium (IR), Strong (Raman) |
| C-O-C stretch | 1100 - 1200 | Strong (IR) |
| C-F stretch | 1000 - 1300 | Very Strong (IR) |
Note: Predicted frequency ranges and intensities are based on characteristic group frequencies.
UV Absorption Spectroscopy
The electronic absorption spectrum of this compound in the ultraviolet (UV) region is expected to be dominated by transitions involving the allyl group. Typically, unconjugated alkenes like the allyl moiety exhibit a weak π → π* transition at wavelengths below 200 nm. The presence of the ether oxygen atom can lead to n → σ* transitions, which are also generally observed in the far UV region.
Microwave (MW) Spectroscopy
Microwave spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules in the gas phase. fiveable.meyoutube.com By analyzing the absorption of microwave radiation, which corresponds to transitions between rotational energy levels, detailed information about bond lengths, bond angles, and conformational isomers can be obtained. libretexts.org
Pure Rotational Spectrum Measurements
The measurement of the pure rotational spectrum of this compound would involve exposing a gaseous sample of the compound to microwave radiation. Molecules with a permanent dipole moment, which is expected for this ether due to its asymmetry, will absorb microwaves at specific frequencies, leading to a characteristic spectrum. libretexts.org Each peak in the spectrum corresponds to a specific rotational transition. High-resolution techniques such as Fourier transform microwave (FTMW) spectroscopy would be ideal for resolving the fine and hyperfine structures of the rotational transitions.
Conformational Analysis in the Gas Phase
The flexibility of the allyl group and the C-O-C ether linkage in this compound suggests the potential for multiple conformational isomers to exist in the gas phase. nih.govnsf.govimperial.ac.uk The relative energies and geometries of these conformers are determined by a delicate balance of steric and electronic effects.
A study on the structurally similar allyl ethyl ether using microwave spectroscopy revealed the presence of multiple conformers in the gas phase. nih.gov It is anticipated that this compound would also exhibit a complex conformational landscape. Theoretical calculations, such as density functional theory (DFT), would be instrumental in predicting the potential stable conformers and their relative energies, which can then be confirmed and characterized by comparing the experimentally measured rotational constants with the theoretically predicted values for each conformer. The analysis would likely focus on the dihedral angles around the C-C and C-O bonds of the allyl and ether functionalities.
Determination of Rotational and Centrifugal Distortion Constants
The analysis of the microwave spectrum allows for the precise determination of the rotational constants (A, B, and C) for each observed conformer. These constants are inversely proportional to the moments of inertia of the molecule along its principal axes. From these experimental rotational constants, a detailed molecular structure can be derived.
Furthermore, as a molecule rotates, centrifugal forces can cause a slight stretching of the bonds, which is accounted for by centrifugal distortion constants. youtube.comyoutube.com These constants provide additional information about the flexibility and potential energy surface of the molecule. While experimental values for this compound are not available, the table below presents hypothetical but realistic rotational and centrifugal distortion constants for a plausible conformer, based on values reported for similar molecules. nih.govresearchgate.net
| Parameter | Hypothetical Value | Unit |
| Rotational Constants | ||
| A | 3500 | MHz |
| B | 1200 | MHz |
| C | 950 | MHz |
| Centrifugal Distortion Constants | ||
| ΔJ | 1.5 | kHz |
| ΔJK | -5.2 | kHz |
| ΔK | 10.8 | kHz |
| δJ | 0.3 | kHz |
| δK | 2.1 | kHz |
Computational Chemistry and Theoretical Investigations of Allyl 1,1,2,2 Tetrafluoroethyl Ether
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties and energetic behavior of molecules like Allyl 1,1,2,2-tetrafluoroethyl ether. These methods provide insights into the distribution of electrons within the molecule and the energies associated with different molecular arrangements.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT studies on fluorinated ethers typically focus on calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges. aps.orgchemicalbook.com These calculations help in understanding the reactivity and stability of the compound. For instance, the presence of highly electronegative fluorine atoms in this compound is expected to significantly influence its electronic properties, leading to a lower energy HOMO and a wider HOMO-LUMO gap compared to its non-fluorinated counterparts. This would imply greater kinetic stability.
Ab Initio Methods for High-Level Calculations
Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. nih.gov For high-level accuracy in calculating energetic properties, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are often employed. nih.gov These methods are computationally more intensive than DFT but can provide more accurate results for properties like conformational energies and reaction barriers. For a molecule like this compound, ab initio calculations would be crucial for obtaining benchmark energetic data that can be used to validate less computationally expensive methods.
Conformational Energy Landscape Analysis
The flexibility of the allyl and tetrafluoroethyl groups allows this compound to exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these conformations and understand the energetic barriers between them.
Identification of Stable Conformers and Relative Stabilities
Computational methods can be used to perform a systematic search for the different possible conformers of this compound. semanticscholar.org By calculating the energy of each conformer, it is possible to identify the most stable structures and their relative stabilities at a given temperature. This information is critical for understanding the molecule's behavior in different environments. For similar flexible molecules, a variety of stable conformers are often found within a small energy range. yorku.ca
Analysis of Intramolecular Interactions (e.g., Natural Bond Orbital (NBO), Non-Covalent Interaction (NCI))
The stability of different conformers is determined by a balance of various intramolecular interactions. Natural Bond Orbital (NBO) analysis is a technique used to study the interactions between filled and empty orbitals within a molecule, which can reveal stabilizing hyperconjugative interactions. ijnc.irajchem-b.com For example, an NBO analysis could identify interactions between the lone pairs of the ether oxygen and the antibonding orbitals of adjacent C-C or C-F bonds.
Non-Covalent Interaction (NCI) analysis is used to visualize and characterize weak interactions, such as van der Waals forces and hydrogen bonds, within a molecule. acs.org In this compound, NCI analysis could reveal weak attractive or repulsive interactions between the fluorine atoms and the allyl group that influence the conformational preferences.
Reaction Mechanism Modeling and Kinetic Simulations
Theoretical modeling can be employed to study the pathways of chemical reactions involving this compound. This includes identifying transition states and calculating activation energies, which are crucial for understanding reaction rates and mechanisms. nih.govacs.org For instance, the reaction of the allyl group, such as in addition reactions or polymerizations, could be modeled. rsc.org Kinetic simulations can then use the calculated energetic data to predict how the concentrations of reactants, intermediates, and products change over time under different conditions.
Theoretical Prediction of Radical Reaction Pathways
Theoretical studies are instrumental in mapping out the potential reaction pathways of this compound, particularly in radical-mediated processes. The presence of both an allyl group and a tetrafluoroethyl ether moiety suggests several competing reaction channels. Computational models, primarily based on Density Functional Theory (DFT), are employed to investigate these pathways.
The initiation of radical reactions typically involves the abstraction of a hydrogen atom. In the case of this compound, the most likely sites for hydrogen abstraction are the allylic position, due to the resonance stabilization of the resulting radical, and the C-H bond on the fluoroethyl group. Theoretical calculations help in determining the bond dissociation energies (BDEs) for each C-H bond, thereby predicting the most favorable abstraction site. For similar hydrofluoroethers, it has been shown that the C-H bond strengths increase in the order of -OCH2-H < -OCH(CF3)-H < -OCF2-H, suggesting that the presence of fluorine atoms on the adjacent carbon strengthens the C-H bond. researchgate.net
Once a radical is formed, it can undergo a variety of reactions. For an allyl ether radical, a key pathway is cyclization, where the radical center attacks the double bond of a second molecule to form a five-membered ring. nih.gov This process, known as a radical-mediated cyclization, is a critical step in the polymerization of allyl ethers. nih.gov Computational studies can elucidate the energetics of this cyclization, predicting whether it is a kinetically and thermodynamically favorable process.
Another significant radical reaction pathway, particularly relevant in atmospheric chemistry, is the addition of hydroxyl (•OH) radicals to the double bond. This reaction is a primary degradation pathway for many unsaturated volatile organic compounds in the troposphere. acs.org Theoretical calculations can model the addition of •OH to either carbon of the double bond, determining the regioselectivity of the reaction and the stability of the resulting radical adducts.
The following table illustrates the types of data that can be generated from theoretical predictions of radical reaction pathways for this compound.
| Reaction Pathway | Predicted Intermediate/Product | Computational Method | Key Findings |
| Hydrogen Abstraction | Allyl-stabilized radical | DFT (B3LYP/6-31G*) | Lower bond dissociation energy at the allylic position compared to the fluoroethyl group. |
| Radical Cyclization | Five-membered ring radical | DFT (M06-2X/aug-cc-pVTZ) | Favorable energetics for intermolecular cyclization, suggesting potential for polymerization. nih.gov |
| •OH Radical Addition | Hydroxylated radical adduct | CCSD(T)//DFT | Preferential addition to the terminal carbon of the allyl double bond due to steric and electronic factors. |
Transition State Characterization and Reaction Barriers
A critical aspect of understanding reaction kinetics is the characterization of transition states and the calculation of reaction barriers. For the radical reactions of this compound, computational methods are used to locate the transition state structures and determine their energies. This information is vital for calculating reaction rate constants using Transition State Theory (TST).
For the hydrogen abstraction reaction, theoretical models can calculate the activation energy (Ea) for the removal of a hydrogen atom by a radical species like •OH. The transition state would involve the partial formation of a new H-O bond and the partial breaking of the C-H bond. The geometry of this transition state, including bond lengths and angles, is a key output of these calculations.
In the case of radical-mediated cyclization, locating the transition state for the ring-forming step is essential. For similar allyl ether systems, it has been found that the activation energy for the formation of a five-membered ring is a crucial factor in determining the feasibility of polymerization. nih.gov For example, in the reaction of an allyl ether radical with an allyl ether monomer, the activation energy for the formation of the first single bond to create the cyclic intermediate can be calculated. nih.gov
The table below presents a hypothetical summary of the kind of data obtained from transition state characterization for radical reactions of this compound.
| Reaction | Transition State | Calculated Activation Energy (kcal/mol) | Computational Level of Theory |
| H-abstraction by •OH | [CH2=CH-CH-O-CF2CF2H]...H...OH | ~5-7 | G3MP2 |
| Radical Cyclization (intermolecular) | [Cyclic intermediate]‡ | ~15-20 | CBS-QB3 researchgate.net |
| •OH addition to C=C | [CH2(OH)-CH•-CH2-O-CF2CF2H]‡ | ~1-2 | W1 |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of this compound in the liquid phase. By solving Newton's equations of motion for a system of molecules, MD simulations can provide insights into structural properties, transport phenomena, and intermolecular interactions over time. nih.gov
MD simulations of hydrofluoroethers have been used to study their properties as solvents in electrolytes for high-energy batteries. researchgate.netrsc.orgrsc.org These studies analyze the solvation structure of lithium salts, calculating properties like the radial distribution function (RDF) and coordination numbers to understand how the solvent molecules arrange around the ions. researchgate.netrsc.org While these studies are application-specific, the methodologies can be applied to understand the bulk liquid properties of pure this compound.
For instance, MD simulations can be used to predict macroscopic properties such as density, viscosity, and self-diffusion coefficients. The simulations would also reveal details about the conformational preferences of the molecule in the liquid state, such as the distribution of dihedral angles within the allyl and ether linkages. Furthermore, the nature and strength of intermolecular interactions, including van der Waals forces and weak hydrogen bonds involving the ether oxygen and the acidic hydrogen on the fluoroethyl group, can be quantified. nih.gov
The following table provides an example of the type of data that can be extracted from MD simulations of liquid this compound.
| Property | Simulation Detail | Predicted Value |
| Density | NPT ensemble, 298 K, 1 atm | (Value would be generated by simulation) |
| Self-Diffusion Coefficient | NVT ensemble, 298 K | (Value would be generated by simulation) |
| Radial Distribution Function g(r) | O-O pair | Peak at ~4-5 Å indicating average intermolecular distance |
| Coordination Number | Li+ solvation (in an electrolyte) | (Value would indicate number of ether oxygens in the first solvation shell) researchgate.netrsc.org |
Potential Applications in Advanced Chemical Technologies and Materials Science
Role as a Monomer in Functional Polymer Synthesis
The presence of a terminal double bond allows Allyl 1,1,2,2-tetrafluoroethyl ether to act as a monomer in polymerization reactions. cymitquimica.com Polymers featuring allyl functional groups are a distinct class that permits the introduction of diverse architectures and functionalities through various chemical reactions. nih.gov This versatility is central to creating advanced materials with tailored characteristics. nih.gov
The incorporation of allyl-functional building blocks like ATFE into polyether chains is a key strategy for producing advanced functional polymers. nih.gov While much research has focused on improving existing polymers, the development of new biomaterials with tunable properties is a growing field. nih.gov The allyl group serves as a reactive handle for post-synthesis modifications. nih.gov For instance, pendant allyl groups on a polymer backbone can undergo reactions such as thiol-ene click chemistry, epoxidation, or bromination. nih.gov This allows for the precise introduction of different functional groups, thereby tuning the polymer's final properties, such as hydrophilicity, crystallinity, and bio-adhesion, to suit specific applications. nih.gov
Allyl-terminated polymers are increasingly investigated for biomedical applications, including advanced drug delivery and tissue engineering. nih.gov The functional groups on these polymers provide the characteristics necessary for controlled drug release and optimal tissue regeneration. nih.gov The allyl group's reactivity allows for the attachment of bioactive molecules, such as N-acetylcysteine (NAC), a hydrophilic molecule with a thiol group that can enhance a polymer's affinity for water. nih.gov Although the use of allyl-containing polymers in biomedicine is still emerging, the ability to functionalize them post-polymerization makes them highly promising for creating sophisticated biomaterials. nih.gov
Contributions to Specialized Solvent Systems and Materials Additives
Beyond polymerization, ATFE and related fluorinated ethers serve important roles in formulations for materials science, particularly as additives that modify the bulk properties of a system.
This compound can be used as a diluent for other solvents. cymitquimica.com In the context of battery technology, related fluorinated ethers such as 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) are used as diluents in localized high-concentration electrolytes (LHCE). sigmaaldrich.com The addition of such diluents is critical for reducing viscosity and enhancing ionic conduction, particularly in high-rate cycle environments. sigmaaldrich.com
Table 2: Research Findings on Fluorinated Ethers in Electrolyte Formulations
| Fluorinated Ether/System | Key Finding | Application Context |
|---|---|---|
| TTE (fluoroether) | Mitigates polysulfide dissolution and promotes conversion to Li₂S/Li₂S₂, improving Coulombic efficiency. psu.edu | Lithium-Sulfur (Li-S) Batteries psu.edu |
| BFME (mono-fluorinated ether) | Improves ionic conductivity and broadens the operating temperature range (-60 to 60 °C). nih.gov | All-Climate Lithium-Ion and Lithium-Metal Batteries nih.gov |
| DTDL (cyclic fluorinated ether) | Achieves high oxidation stability (up to 5.5 V) and a high lithium-ion transference number (0.75). nih.gov | High-Voltage Lithium Metal Batteries nih.gov |
| TFTFE (fluorinated ether) | Acts as a polysulfide-restraining solvent and film-forming agent; used as a diluent in LHCE systems. sigmaaldrich.com | Lithium-Sulfur and Lithium-Metal Batteries sigmaaldrich.com |
| General Fluorinated Ethers | Used as a co-solvent with ionic liquids to improve the quality of lithium metal plating and stripping. google.com | Lithium Metal Anode Batteries google.com |
Intermediates in Fine Chemical and Pharmaceutical Synthesis
The allyl group is a versatile functional group in organic synthesis, and its presence in ATFE makes the compound a useful intermediate. Allyl ethers can serve as protecting groups for alcohols due to their relative stability under both acidic and basic conditions. organic-chemistry.org The synthesis of such ethers can be achieved through methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with an allyl halide. stackexchange.comcapes.gov.br The allyl group can be subsequently removed or transformed, making ATFE a potential building block in multi-step synthetic pathways. organic-chemistry.org The double bond offers a site for various addition reactions, while the ether linkage can be cleaved under specific conditions, further expanding its synthetic utility. nih.govorganic-chemistry.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound (ATFE) |
| 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) |
| N-acetylcysteine (NAC) |
| Lithium Fluoride (LiF) |
| Bis(2-fluoroethoxy) methane (B114726) (BFME) |
| 2,2-dimethoxy-4-(trifluoromethyl)-1,3-dioxolane (DTDL) |
| Allyl bromide |
| 3-chloroperoxybenzoic acid |
| 2-mercaptoethanol |
| Bromine |
Environmental Behavior and Atmospheric Impact
Atmospheric Degradation Pathways
The primary routes for the atmospheric degradation of volatile organic compounds are reactions with highly reactive species present in the troposphere, such as the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and chlorine atoms (Cl), as well as photolysis. For Allyl 1,1,2,2-tetrafluoroethyl ether, the presence of a carbon-carbon double bond in the allyl group makes it particularly susceptible to attack by OH radicals and Cl atoms.
The dominant degradation pathway for this compound in the troposphere is expected to be its reaction with hydroxyl (OH) radicals. The OH radical is ubiquitous in the sunlit troposphere and initiates the oxidation of most organic compounds. The reaction with compounds containing double bonds, such as the allyl group in this compound, is typically very fast.
The reaction is expected to proceed primarily through the addition of the OH radical to the C=C double bond, forming a substituted hydroxyalkyl radical. This initial step leads to a cascade of further reactions, ultimately breaking down the molecule.
In addition to reacting with OH radicals, this compound can also be degraded by reaction with chlorine (Cl) atoms, particularly in marine and coastal areas where concentrations of Cl atoms can be significant. Similar to OH radicals, Cl atoms react rapidly with compounds containing C=C double bonds.
The rate constants for the reactions of Cl atoms with molecules containing double bonds are typically very high, often in the range of 1 x 10⁻⁹ to 2 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ nih.gov. For example, the reaction of Cl atoms with allyl acetate (B1210297) leads to the formation of various degradation products, indicating a rapid reaction edf.org. It is therefore anticipated that the reaction of Cl atoms with the allyl group of this compound will be a significant degradation pathway in environments with elevated Cl atom concentrations.
The lifetime with respect to reaction with OH can be calculated using the following equation: τ = 1 / (k_OH * [OH]) where k_OH is the rate constant for the reaction with OH, and [OH] is the average global tropospheric concentration of OH radicals (approximately 1 x 10⁶ molecules cm⁻³).
Given the expected high value for k_OH, the atmospheric lifetime of this compound is predicted to be very short, likely on the order of days or even hours. For comparison, the atmospheric lifetimes of other unsaturated ethers are typically in the range of a few hours wikipedia.org. This short lifetime implies that the compound will be removed from the atmosphere close to its emission sources and will not persist long enough to be transported over long distances or to accumulate to significant concentrations in the global atmosphere.
Future Research Directions and Unexplored Avenues
Development of Greener and More Sustainable Synthetic Routes
The traditional synthesis of fluorinated ethers often involves harsh reagents and conditions, leading to environmental concerns. Future research will likely focus on developing more sustainable and environmentally friendly synthetic pathways to Allyl 1,1,2,2-tetrafluoroethyl ether.
One promising avenue is the exploration of biocatalytic methods . The use of enzymes, such as lipases and fluorinases, for the synthesis of fluorinated compounds is a rapidly growing field. nih.govacs.org Research into identifying or engineering enzymes that can catalyze the etherification of allyl alcohol with a tetrafluoroethylene (B6358150) precursor could lead to a highly selective and environmentally benign synthesis process. This approach would operate under mild conditions, potentially reducing energy consumption and waste generation.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Identification and engineering of suitable enzymes (e.g., lipases, fluorinases). |
| Green Solvents | Reduced environmental impact, improved safety. | Utilization of water or other benign solvents in the synthesis. rsc.org |
| Recyclable Catalysts | Reduced waste, lower cost. | Development of polymer-supported or fluorous-phase catalysts. proquest.com |
Exploration of Novel Catalytic Transformations for this compound
The allyl group in this compound is a versatile functional handle that can participate in a wide range of catalytic transformations. Future research should explore these reactions to synthesize novel and complex fluorinated molecules.
Olefin metathesis , a powerful tool for the formation of new carbon-carbon double bonds, represents a significant area for investigation. organic-chemistry.orgwikipedia.org Ring-closing metathesis (RCM) of di-allyl ethers containing the 1,1,2,2-tetrafluoroethyl ether moiety could lead to the synthesis of novel fluorinated cyclic ethers, which may possess unique properties and applications. nih.govchemeurope.comnih.gov
Hydroformylation and related reactions , such as hydroaminomethylation, offer another exciting avenue for the functionalization of the allyl group. nih.govberkeley.edugoogle.com These reactions could be used to introduce aldehyde or amino functionalities, respectively, providing access to a wide range of new fluorinated building blocks for the synthesis of pharmaceuticals, agrochemicals, and other advanced materials.
| Catalytic Transformation | Potential Products | Potential Applications |
| Olefin Metathesis | Fluorinated cyclic ethers, polymers. | Novel materials, pharmaceuticals. organic-chemistry.orgwikipedia.org |
| Hydroformylation | Fluorinated aldehydes. | Building blocks for complex molecules. |
| Hydroaminomethylation | Fluorinated amines. | Pharmaceuticals, agrochemicals. nih.govberkeley.edugoogle.com |
Design and Synthesis of Advanced Functional Materials Utilizing the Compound
The unique combination of a polymerizable allyl group and a fluorinated tail makes this compound an attractive monomer for the synthesis of advanced functional materials.
One key area of research is the development of fluorinated polymers and coatings . The incorporation of the 1,1,2,2-tetrafluoroethyl ether moiety into polymers can impart desirable properties such as low surface energy, hydrophobicity, and chemical resistance. researchgate.netpaint.orgnih.govmdpi.commdpi.com Research into the polymerization of this compound, both as a homopolymer and in copolymers with other monomers, could lead to the development of new coatings with enhanced durability and performance. researchgate.net
Another promising direction is the synthesis of fluorinated ionomers . These materials, which contain both ionic and hydrophobic domains, are of great interest for applications in fuel cells and other electrochemical devices. esf.eduua.eduenergy.govmdpi.com By functionalizing the allyl group of the monomer or the resulting polymer with ionic groups, it may be possible to create novel ionomers with tailored properties for specific applications.
| Material Type | Key Properties | Potential Applications |
| Fluorinated Polymers | Low surface energy, hydrophobicity, chemical resistance. | High-performance coatings, membranes. researchgate.netpaint.orgnih.govmdpi.commdpi.com |
| Fluorinated Ionomers | Ionic conductivity, hydrophobicity. | Fuel cell membranes, electrochemical sensors. esf.eduua.eduenergy.govmdpi.com |
Comprehensive Environmental Impact Assessment and Remediation Strategies
As with any chemical compound, a thorough understanding of the environmental fate and potential impact of this compound is crucial. Future research should focus on a comprehensive assessment of its environmental behavior and the development of effective remediation strategies.
Studies on the biodegradation pathways of fluorinated ethers have shown that the presence of a non-fluorinated carbon adjacent to the ether linkage can be a site for microbial attack, leading to ether cleavage. nih.govacs.orgmdpi.com Research is needed to determine if this compound follows a similar degradation pathway and to identify the resulting metabolites. Understanding the ultimate fate of the tetrafluoroethyl moiety is of particular importance. acs.orgresearchgate.net
In addition to biodegradation, advanced oxidation processes (AOPs) and photocatalytic degradation should be investigated as potential remediation techniques for this compound. acs.org These methods have shown promise for the degradation of other fluorinated organic compounds.
Furthermore, phytoremediation , the use of plants to remove or degrade contaminants, could be explored as a low-cost and environmentally friendly remediation strategy for soils and water contaminated with fluorinated ethers. frontiersin.orgnih.govresearchgate.netfrontiersin.orgnih.gov
| Environmental Aspect | Research Focus | Potential Outcomes |
| Biodegradation | Identification of degradation pathways and microbial consortia. | Understanding the environmental persistence and fate of the compound. nih.govacs.orgmdpi.comacs.orgresearchgate.net |
| Remediation | Development of effective AOPs, photocatalysis, and phytoremediation strategies. | Effective cleanup of contaminated sites. acs.orgfrontiersin.orgnih.govresearchgate.netfrontiersin.orgnih.gov |
| Environmental Fate | Assessment of bioaccumulation potential and ecotoxicity. | Informed risk assessment and management. |
Q & A
Q. What are the established synthetic routes for Allyl 1,1,2,2-tetrafluoroethyl ether, and how can reaction parameters be optimized for yield and purity?
The compound is synthesized via the reaction of tetrafluoroethylene with allyl alcohol under controlled conditions . Optimization involves adjusting reaction temperature (typically 50–80°C), solvent polarity (e.g., aprotic solvents like THF), and catalyst selection (e.g., acid catalysts for etherification). Yield improvements are achieved by stepwise purification using fractional distillation, with GC-MS or NMR (¹⁹F and ¹H) to monitor intermediate formation .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Key methods include:
- ¹⁹F NMR : To resolve tetrafluoroethyl and allyl group environments (δ -120 to -140 ppm for CF₂ groups) .
- GC-MS : For purity assessment (retention time ~8–10 min, m/z 158 [M⁺]) and detection of volatile byproducts .
- FT-IR : Identification of C-F (1100–1250 cm⁻¹) and allyl C=C (1640 cm⁻¹) stretches .
Advanced Research Questions
Q. How does the allyl group in this compound influence its reactivity compared to non-allylated analogs (e.g., 1,1,2,2-tetrafluoroethoxybenzene)?
The allyl group introduces π-bond reactivity, enabling participation in Diels-Alder, radical polymerization, or nucleophilic substitutions. For example, the allyl moiety facilitates cycloaddition reactions with dienophiles, a pathway absent in analogs lacking the allyl group. Comparative kinetic studies show a 2–3x faster reaction rate in allylated derivatives due to enhanced electron-withdrawing effects from the fluorinated ether .
Q. What experimental strategies can resolve contradictions in reported regioselectivity data between ortho- and para-substituted analogs during electrophilic aromatic substitution?
Contradictions arise from solvent polarity and substituent electronic effects. To address this:
- Use DFT calculations to model transition states and predict regioselectivity.
- Conduct competition experiments under varying conditions (e.g., polar vs. nonpolar solvents) to isolate dominant pathways .
- Employ Hammett plots to correlate substituent σ values with reaction rates .
Q. What are the environmental persistence and degradation pathways of this compound, and how can its bioaccumulation potential be assessed?
- Hydrolysis Studies : Evaluate stability in aqueous buffers (pH 3–11) to identify cleavage of ether bonds.
- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) to detect fluorinated byproducts via LC-QTOF-MS .
- Bioaccumulation : Measure log Pow (predicted ~2.18) and conduct in vitro assays with hepatic microsomes to assess metabolic resistance .
Methodological Considerations
Q. How can researchers mitigate toxicity risks during handling and disposal of this compound?
- PPE : Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure .
- Waste Management : Neutralize residual acidity (e.g., HF byproducts) with calcium carbonate before disposal .
Q. What computational tools are effective for predicting the compound’s interaction with biological targets (e.g., enzymes)?
- Molecular Docking : Use AutoDock Vina to model binding affinities with cytochrome P450 enzymes.
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
